

Technical Guide: Naphthalene-2-sulfonic acid (CAS 120-18-3)

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Compound of Interest

Compound Name: Naphthalene-2-sulfonic acid

Cat. No.: B089694

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties and safety data for **Naphthalene-2-sulfonic acid** (CAS 120-18-3). All data is presented to support research, development, and safety assessment activities.

Chemical Identity and Physical Properties

Naphthalene-2-sulfonic acid is an organic compound primarily used as an intermediate in the synthesis of dyes, pigments, and some pharmaceuticals.^{[1][2]} It is a derivative of naphthalene with a sulfonic acid group attached to the second position of the naphthalene ring.^[1] It typically appears as a white to off-white crystalline powder or solid.^{[1][2]}

Table 1: Physicochemical Properties of **Naphthalene-2-sulfonic acid**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O ₃ S	[1]
Molecular Weight	208.23 g/mol	[1][3]
Melting Point	124 °C	[1][4]
Boiling Point	317.43 °C (rough estimate)	[1]
Density	1.44 g/cm ³	[1]
Vapor Pressure	7.05E-12 mmHg at 25°C	[1]
Water Solubility	Freely soluble	[1][3]
Appearance	Off-white powder/solid	[1]

Safety and Toxicological Data

The safety profile of **Naphthalene-2-sulfonic acid** is characterized by its corrosive nature and potential for harm if not handled properly.

Table 2: Toxicological Data for **Naphthalene-2-sulfonic acid**

Parameter	Value	Species	Source(s)
LD50 Oral	4440 mg/kg	Rat	[5][6][7]

Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage.

This classification is based on available safety data sheets.

Experimental Protocols

The following are summaries of standardized OECD guidelines for determining key physical and toxicological properties.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting temperature of a substance.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Principle: The substance is heated, and the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is observed.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Apparatus: Common methods include the capillary/liquid bath, capillary/metal block, and Kofler hot bar.[\[9\]](#)[\[10\]](#)
- Procedure (Capillary Method):
 - A small amount of the finely powdered substance is introduced into a capillary tube.
 - The capillary tube is placed in a heated bath or block with a calibrated thermometer.
 - The temperature is raised at a controlled rate (e.g., 1 K/min) near the expected melting point.
 - The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.

Water Solubility (OECD Guideline 105)

This guideline outlines methods for determining the water solubility of a substance.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the substance in the aqueous phase is determined.[\[12\]](#)[\[15\]](#)
- Methods: The two primary methods are the Column Elution Method (for solubilities below 10^{-2} g/L) and the Flask Method (for solubilities above 10^{-2} g/L).[\[15\]](#)
- Procedure (Flask Method):

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.
- The solution is centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method.

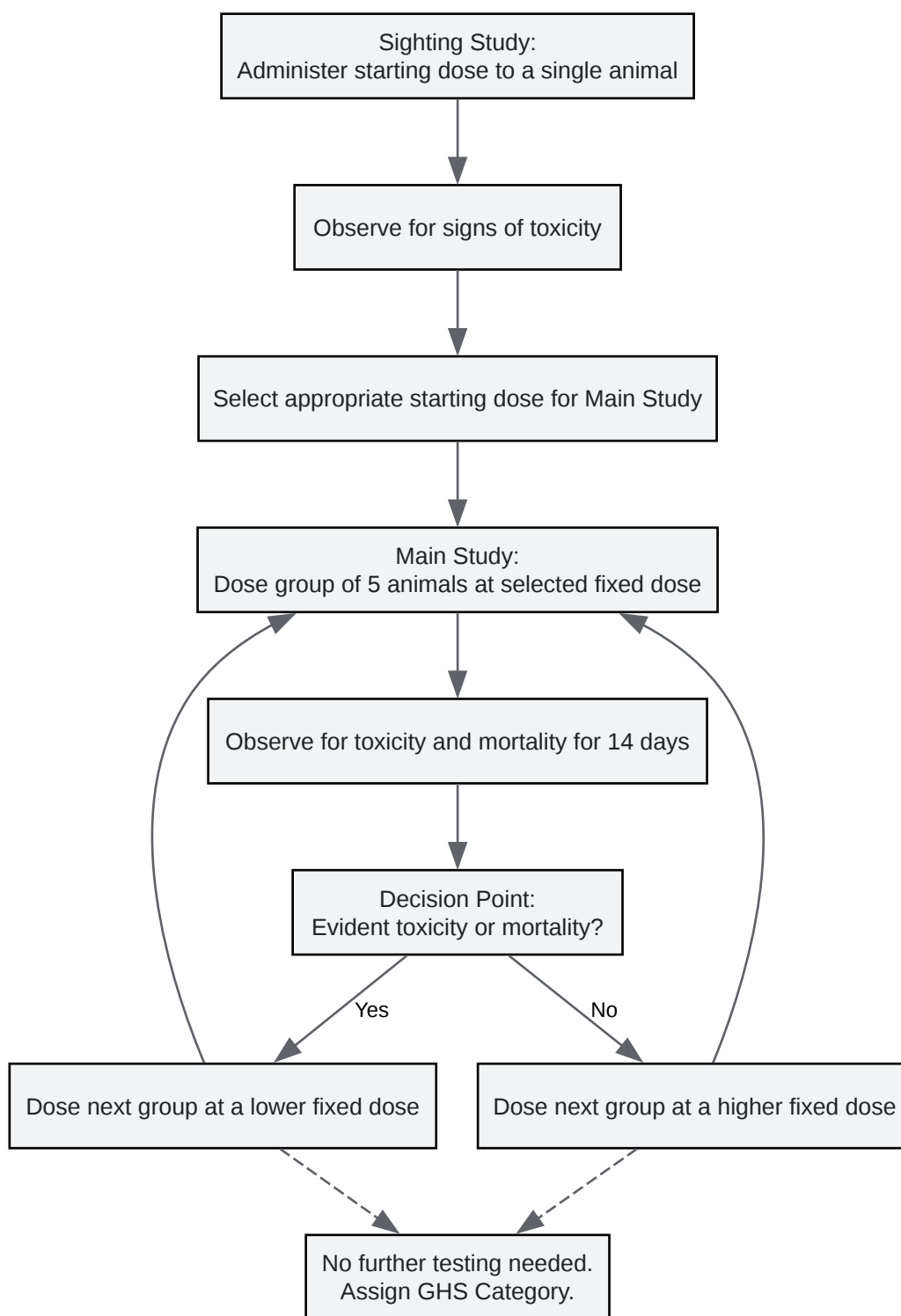
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[\[16\]](#)[\[17\]](#)

- Principle: The method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[\[16\]](#)
- Procedure:
 - Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.
 - Main Study: Groups of animals (typically 5 females) are dosed at fixed levels (5, 50, 300, 2000 mg/kg).[\[16\]](#)[\[17\]](#)
 - The animals are observed for signs of toxicity and mortality for at least 14 days.[\[16\]](#)
 - Based on the observed effects, the substance is classified into a GHS category for acute oral toxicity.

Visualizations

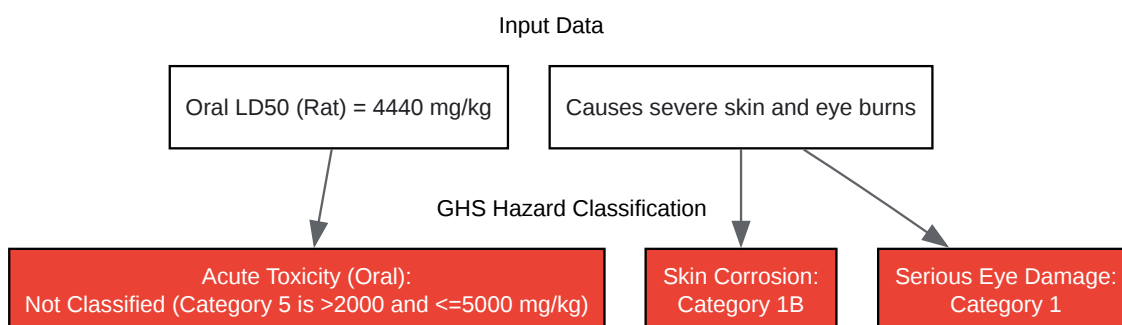
Experimental Workflow for Acute Oral Toxicity (OECD 420)



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Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

GHS Classification Logic for Naphthalene-2-sulfonic acid



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Caption: GHS Hazard Classification based on available data.

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